2-Tert-butyl-5-nitroaniline
Overview
Description
2-Tert-butyl-5-nitroaniline is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is a product with 95% purity .
Synthesis Analysis
A metal-free, acid-free, and chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines has been developed. tert-Butyl nitrite (TBN) efficiently promotes the synthesis of N-nitrosoanilines, nitroanilines, and N-nitroso-nitroanilines with good to excellent yields and chemoselectivities .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O2/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11/h4-6H,11H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 71-72°C . The storage temperature is room temperature .Scientific Research Applications
Molecular Probes and Labels : Nitroxides like 2-Tert-butyl-5-nitroaniline are used as molecular probes and labels in biophysics, structural biology, and biomedical research. Their redox properties, which are critical for these applications, depend on ring size and the effects of substituents (Zhurko et al., 2020).
Synthesis of Water-Soluble Stable Free Radicals : this compound derivatives are used in the synthesis of highly water-soluble nitroxides, which are important for biomedical applications due to their stability in water at different pH levels (Marx & Rassat, 2002).
Organic Synthesis : It plays a role in the regioselective ring nitration of N-alkyl anilines, yielding useful N-nitroso N-alkyl nitroanilines and N-alkyl phenylenediamines. This indicates its utility in various organic synthesis pathways (Chaudhary et al., 2018).
Magnetic Materials : this compound derivatives are utilized in synthesizing stable nitroxide radicals for magnetic materials. These materials demonstrate interesting magnetic properties due to their molecular structure (Ferrer et al., 2001).
Environmental Chemistry : Its derivatives, like butralin, are studied for environmental impact and biotransformation by specific bacteria, indicating its relevance in environmental chemistry and bioremediation (Ghatge et al., 2020).
Versatility in Organic Reactions : this compound is involved in various organic transformations like nitrosation, oximation, diazotization, and oxidation due to its ability to activate molecular oxygen (Li & Jia, 2017).
Chemoselective Nitration : It's used for chemoselective nitration, particularly in phenols, which is important in creating specific chemical compounds with minimal side reactions (Koley et al., 2009).
Synthesis of Biologically Active Compounds : this compound derivatives are intermediates in synthesizing compounds with biological activity, demonstrating its role in medicinal chemistry (Liu Ya-hu, 2010).
Safety and Hazards
properties
IUPAC Name |
2-tert-butyl-5-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11/h4-6H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAPBIPOUWCMPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356550 | |
Record name | 2-tert-butyl-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
103392-84-3 | |
Record name | 2-tert-butyl-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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